molecular formula C10H8IN B14752564 2-Iodo-4-methylquinoline CAS No. 607-65-8

2-Iodo-4-methylquinoline

Cat. No.: B14752564
CAS No.: 607-65-8
M. Wt: 269.08 g/mol
InChI Key: ZXOBNGWBLZSZAE-UHFFFAOYSA-N
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Description

2-Iodo-4-methylquinoline is an organic compound with the molecular formula C10H8IN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylquinoline typically involves halogenation reactions. One common method is the halogen-metal exchange reaction. For instance, Gilman and Spatz documented the halogen-metal exchange of this compound using butyllithium (BuLi). The reaction involves treating this compound with BuLi at low temperatures, followed by carboxylation and acidification to yield 4-methyl-2-quinolinecarboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry protocols can enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-4-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylquinoline is primarily related to its ability to interact with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication. The iodine atom in this compound can enhance its binding affinity to specific targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

    2-Methylquinoline: Similar in structure but lacks the iodine atom.

    4-Iodoquinoline: Similar but with the iodine atom at a different position.

    2-Chloro-4-methylquinoline: Similar but with a chlorine atom instead of iodine.

Uniqueness: 2-Iodo-4-methylquinoline is unique due to the presence of both a methyl group and an iodine atom on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

CAS No.

607-65-8

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

2-iodo-4-methylquinoline

InChI

InChI=1S/C10H8IN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

ZXOBNGWBLZSZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)I

Origin of Product

United States

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